molecular formula C11H10N2O3 B8377509 3-[2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl]propionaldehyde

3-[2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl]propionaldehyde

Cat. No. B8377509
M. Wt: 218.21 g/mol
InChI Key: IFQXZWRDIDCBRY-UHFFFAOYSA-N
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Patent
US06552015B2

Procedure details

A solution of 3-(2-[1,3]dioxolan-2-yl-ethyl)-1H-quinazoline-2,4-dione (0.11 g, 0.43 mmol) 10% sulfuric acid (10 mL) and Acetone (10 mL) was stirred at ambient temperature for 24 hours. Concentration yielded 3-[2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl]propionaldehyde (0.09 g, 95%) as an off-white solid. 1H NMR CDCl3 δ9.85 (s, 1H), 8.10-8.06 (m,1H), 7.63-7.57 (m, 1H), 7.24-7.19 (m, 1H), 7.13-7.07 (m, 1H), 4.44-4.40 (m, 2H), 2.85 (dt, 2H, J1,2=2 Hz, J1,3=7 Hz).
Name
3-(2-[1,3]dioxolan-2-yl-ethyl)-1H-quinazoline-2,4-dione
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[CH2:6][CH2:7][N:8]1[C:17](=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][C:9]1=[O:19]>CC(C)=O>[O:19]=[C:9]1[N:8]([CH2:7][CH2:6][CH:2]=[O:1])[C:17](=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10]1

Inputs

Step One
Name
3-(2-[1,3]dioxolan-2-yl-ethyl)-1H-quinazoline-2,4-dione
Quantity
10 mL
Type
reactant
Smiles
O1C(OCC1)CCN1C(NC2=CC=CC=C2C1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2C(N1CCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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